

# Performance comparison of MTBE and ethanol as gasoline oxygenates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *tert-Butyl methyl ether*

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## A Comparative Guide to MTBE and Ethanol as Gasoline Oxygenates

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Methyl Tertiary Butyl Ether (MTBE) and ethanol as oxygenating additives in gasoline. The selection of an appropriate oxygenate is a critical decision in fuel formulation, impacting engine performance, emissions, and environmental compliance. This document summarizes key performance indicators, supported by experimental data, to inform research and development in the automotive and fuel industries.

## Executive Summary

Both MTBE and ethanol are effective octane enhancers and contribute to more complete combustion, thereby reducing carbon monoxide (CO) and unburned hydrocarbon (HC) emissions. However, they exhibit distinct differences in their physical and chemical properties, leading to varied performance in terms of Reid Vapor Pressure (RVP), fuel economy, and the profile of emitted pollutants. While ethanol is a renewable resource, its use presents challenges such as higher vapor pressure and lower energy density compared to MTBE. Conversely, MTBE has faced scrutiny and regulatory restrictions due to concerns over groundwater contamination.

# Data Presentation: Quantitative Performance Comparison

The following tables summarize the key performance parameters of gasoline blended with MTBE and ethanol. It is important to note that the exact values can vary depending on the base gasoline, the blend ratio, and the specific engine and testing conditions.

Property	Base Gasoline	Gasoline with MTBE	Gasoline with Ethanol	Test Method
Research				
Octane Number (RON)	87-91	92-98[1]	94-100[2]	ASTM D2699
Motor Octane Number (MON)	81-83	84-87[1]	83-86[3]	ASTM D2700
Blending Octane Number (RON)	-	115-123[2]	~114[2]	-
Reid Vapor Pressure (RVP) (psi)	7.0-9.0	8.0-10.0[4]	9.0-12.0[4][5]	ASTM D323
Energy Content (BTU/gallon)	~114,000	~112,000	~105,000[2]	-

Table 1: Physicochemical Properties of MTBE and Ethanol Blended Gasoline.

Emission Component	Gasoline with MTBE	Gasoline with Ethanol	Change with Ethanol vs. MTBE
Carbon Monoxide (CO)	Reduced vs. base gasoline	Further reduced vs. MTBE <sup>[6][7]</sup>	Decrease <sup>[6][7]</sup>
Hydrocarbons (HC)	Reduced vs. base gasoline	Further reduced vs. MTBE <sup>[6][7]</sup>	Decrease <sup>[6]</sup>
Nitrogen Oxides (NOx)	Increase vs. base gasoline	Generally lower than MTBE blends <sup>[6]</sup>	Decrease <sup>[6]</sup>
Formaldehyde	Lower than ethanol blends <sup>[6][8]</sup>	Higher than MTBE blends <sup>[6][8][9]</sup>	Increase <sup>[6][8]</sup>
Acetaldehyde	Lower than ethanol blends <sup>[6][8]</sup>	Significantly higher than MTBE blends <sup>[6][8]</sup>	Significant Increase <sup>[6][8]</sup>

Table 2: Comparison of Exhaust Emissions from MTBE and Ethanol Blended Gasoline.

## Experimental Protocols

The data presented in this guide are based on standardized testing methodologies to ensure comparability and reliability.

## Determination of Octane Number

The octane rating of a fuel, a measure of its resistance to knocking or auto-ignition, is determined using a standardized single-cylinder test engine.

- Research Octane Number (RON) - ASTM D2699: This method simulates low-speed, mild driving conditions. The test engine runs at 600 rpm with a naturally aspirated intake.
- Motor Octane Number (MON) - ASTM D2700: This method represents more severe, high-speed, or high-load conditions. The test engine operates at 900 rpm with a preheated fuel-air mixture.

The Anti-Knock Index (AKI), commonly displayed at retail pumps in the United States, is the average of the RON and MON  $[(R+M)/2]$ .

## Measurement of Reid Vapor Pressure (RVP)

RVP is a measure of the volatility of gasoline and is crucial for engine performance and evaporative emissions.

- ASTM D323 - Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method): This test involves introducing a chilled sample of gasoline into a vapor pressure apparatus and heating it to 100°F (37.8°C). The resulting pressure is measured and reported as the Reid Vapor Pressure.

## Analysis of Exhaust Emissions

Exhaust emissions are measured using a vehicle or engine dynamometer, which simulates various driving conditions while collecting and analyzing the exhaust gases.

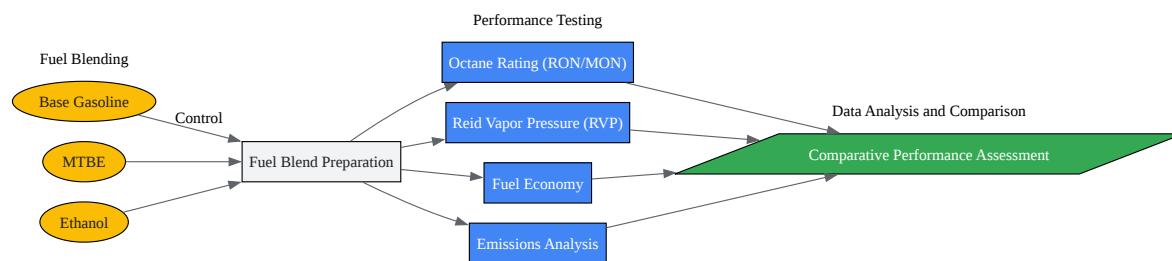
- Engine and Vehicle Testing: A representative engine or a complete vehicle is placed on a dynamometer.
- Driving Cycles: Standardized driving cycles, such as the Federal Test Procedure (FTP) or the Urban Dynamometer Driving Schedule (UDDS), are used to simulate city and highway driving.
- Emission Analysis: The exhaust gas is continuously sampled and analyzed for concentrations of CO, HC, NOx, and other regulated and unregulated pollutants using gas analyzers (e.g., Non-Dispersive Infrared for CO, Flame Ionization Detector for HC, and Chemiluminescence for NOx). Aldehydes like formaldehyde and acetaldehyde are typically captured using DNPH-coated cartridges and analyzed by High-Performance Liquid Chromatography (HPLC).

## Determination of Oxygenate Content

The precise amount of MTBE or ethanol in a gasoline blend is determined using gas chromatography.

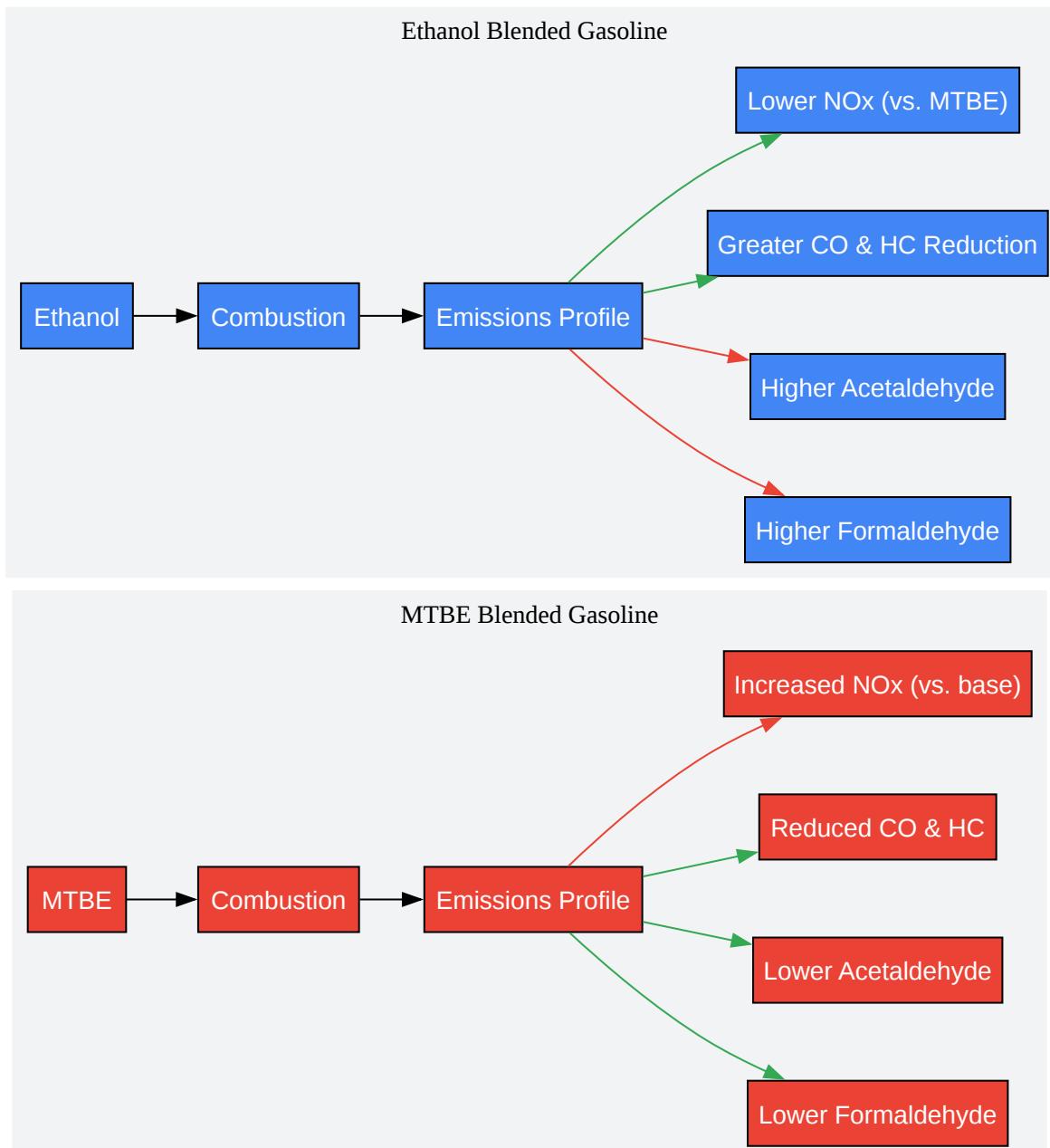
- ASTM D4815 - Standard Test Method for Determination of MTBE, ETBE, TAME, DIPE, tertiary-Amyl Alcohol and C1 to C4 Alcohols in Gasoline by Gas Chromatography: This method uses a gas chromatograph with a flame ionization detector (FID) to separate and quantify the individual oxygenate compounds.
- ASTM D5599 - Standard Test Method for Determination of Oxygenates in Gasoline by Gas Chromatography and Oxygen Selective Flame Ionization Detection: This method employs an oxygen-selective flame ionization detector (OFID) for a more specific analysis of oxygen-containing compounds.

## Mandatory Visualizations



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Caption: Experimental workflow for comparing MTBE and ethanol performance.



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Caption: Emissions profile comparison of MTBE and ethanol blends.

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- To cite this document: BenchChem. [Performance comparison of MTBE and ethanol as gasoline oxygenates]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046794#performance-comparison-of-mtbe-and-ethanol-as-gasoline-oxygenates>

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)